molecular formula C13H19ClN2O3 B8189085 (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride

(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride

Cat. No.: B8189085
M. Wt: 286.75 g/mol
InChI Key: GRRDSYPIXLLEIA-ZVWHLABXSA-N
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Description

(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride typically involves the use of piperidine derivatives as starting materials. The synthetic route may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

The uniqueness of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRDSYPIXLLEIA-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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